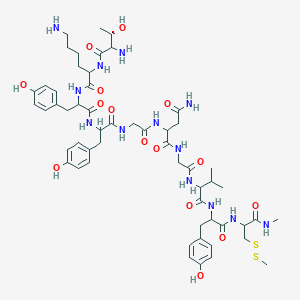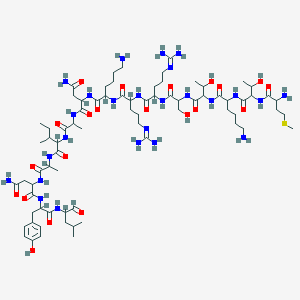
Divercin V41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Divercin V41 is a natural product found in Carnobacterium divergens with data available.
Applications De Recherche Scientifique
Heterologous Expression and Purification
Divercin V41, a class IIa bacteriocin with strong antilisterial activity, has been successfully expressed and purified using a synthetic gene in Escherichia coli. This process involves the overexpression of the gene in a pET-32b using the T7 RNA polymerase promoter, resulting in the accumulation of the DvnRV41 peptide in the cell cytoplasm in a soluble, active form. This research demonstrates the potential for large-scale production of Divercin V41 for various applications, including food preservation and possibly as a therapeutic agent against Listeria infections (Richard et al., 2004).
Genomic Organization and Structure
Divercin V41 is synthesized as a pre-bacteriocin of 66 amino acids, and undergoes cleavage to yield the mature 43-amino-acid divercin V41. The genomic organization includes genes encoding for an ATP-dependent transporter and immunity-like proteins, which suggests a complex regulatory mechanism for its production and activity. This provides insight into the molecular basis of its antimicrobial action, particularly against Listeria monocytogenes (Métivier et al., 1998).
In Vivo Antilisterial Activities
Studies have shown that Divercin V41 and its variants retain significant antilisterial activities in vivo, suggesting their potential use as biopreservatives in food products or as therapeutic agents in treating Listeria infections. These findings are critical for understanding the practical applications of Divercin V41 in both food safety and medical fields (Řihakova et al., 2009).
Antimicrobial Activity in Food-Grade Bacteria
Divercin V41's antimicrobial activity has been tested in food-grade bacteria like Lactococcus lactis, where it was produced and secreted in an active form. This suggests its potential application in food preservation, particularly in dairy products and other foods where L. lactis is used as a starter culture (Bermúdez-Humarán et al., 2007).
Key Amino Acid and Peptide Domains
Research has delineated key amino acid side chains and peptide domains in Divercin V41, providing insights into its structure-activity relationships. This has implications for the design of synthetic bacteriocins and their potential use in various applications, including food preservation and possibly therapeutic interventions (Bhugaloo-Vial et al., 1999).
Resistance Mechanisms in Pathogens
Studies have investigated how Listeria monocytogenes develops resistance to Divercin V41. Understanding these mechanisms is crucial for developing strategies to overcome resistance, ensuring the continued efficacy of Divercin V41 in food preservation and potentially in medical applications (Duffes et al., 2000).
Propriétés
Bioactivité |
Antibacterial |
|---|---|
Séquence |
TKYYGNGVYCNSKKCWVDWGQASGCIGQTVVGGWLGGAIPGKC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




